molecular formula C15H10O7 B14322647 4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one CAS No. 111506-50-4

4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one

Cat. No.: B14322647
CAS No.: 111506-50-4
M. Wt: 302.23 g/mol
InChI Key: RNAGUBJWEZYJNL-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one is a type of flavonoid, a class of compounds known for their diverse biological activities. Flavonoids are polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions. The choice of method depends on the intended use and required purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

111506-50-4

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

IUPAC Name

4,5-dihydroxy-3-(2,4,5-trihydroxyphenyl)chromen-2-one

InChI

InChI=1S/C15H10O7/c16-7-2-1-3-11-13(7)14(20)12(15(21)22-11)6-4-9(18)10(19)5-8(6)17/h1-5,16-20H

InChI Key

RNAGUBJWEZYJNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)C(=C2O)C3=CC(=C(C=C3O)O)O)O

Origin of Product

United States

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